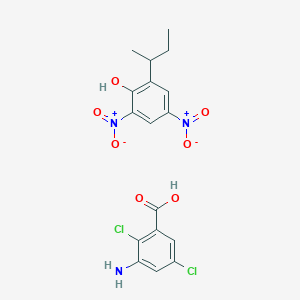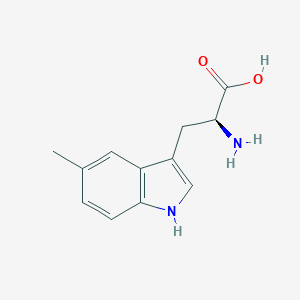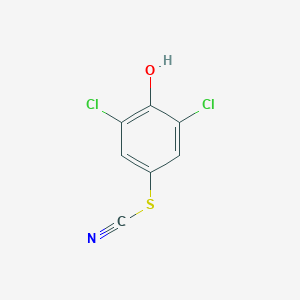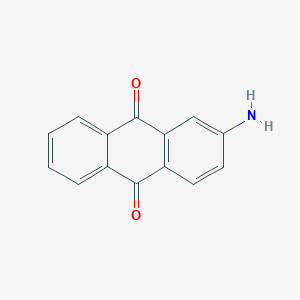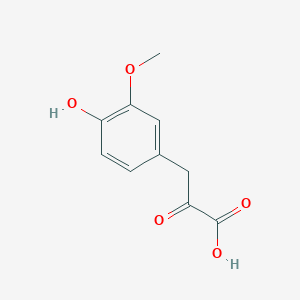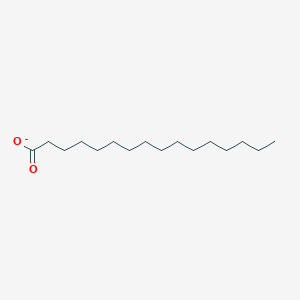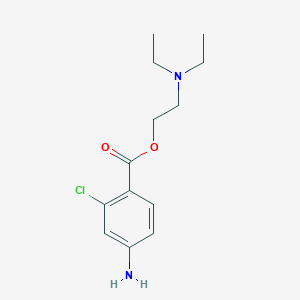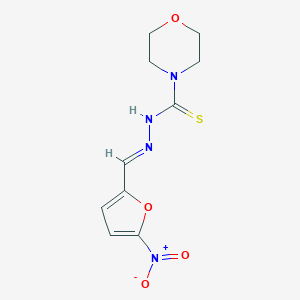
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, also known as Nifuroxazide, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It was first synthesized in 1966 and has been used as an antibacterial and antiprotozoal agent in both human and veterinary medicine. Nifuroxazide has been shown to be effective against a wide range of bacterial and protozoal infections, making it a promising candidate for further research.
Mecanismo De Acción
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is believed to exert its antibacterial and antiprotozoal effects by inhibiting the synthesis of bacterial and protozoal proteins. It does this by binding to the bacterial and protozoal ribosome, which is responsible for protein synthesis. This leads to the inhibition of protein synthesis, which ultimately results in the death of the bacteria or protozoa.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have minimal toxicity and is generally well-tolerated by both humans and animals. It is rapidly absorbed in the gastrointestinal tract and is excreted primarily in the urine. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a low potential for drug interactions and has not been shown to have any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments is its broad-spectrum activity against a wide range of bacteria and protozoa. This makes it a useful tool for studying the effects of antibacterial and antiprotozoal agents. However, one limitation of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is that it is not effective against all types of bacteria and protozoa. Additionally, the use of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments may not accurately reflect its effects in vivo.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is the development of new formulations of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide that could improve its efficacy and reduce the risk of resistance. Another area of research is the exploration of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide's potential as an antiviral agent, as some studies have suggested that it may have activity against certain viruses. Finally, more research is needed to fully understand the mechanism of action of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide and its effects on bacterial and protozoal protein synthesis.
Métodos De Síntesis
The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylhydrazine. This intermediate is then reacted with morpholine-4-carbodithioic acid to form 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has also been shown to be effective against protozoal infections, such as Giardia lamblia and Entamoeba histolytica.
Propiedades
Número CAS |
14052-71-2 |
|---|---|
Nombre del producto |
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Fórmula molecular |
C10H12N4O4S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C10H12N4O4S/c15-14(16)9-2-1-8(18-9)7-11-12-10(19)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,19)/b11-7+ |
Clave InChI |
NDDFJKNVVPFVCT-YRNVUSSQSA-N |
SMILES isomérico |
C1COCCN1C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
14052-71-2 |
Sinónimos |
4-Morpholinecarbothioic acid N'-(5-nitrofurfurylidene) hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



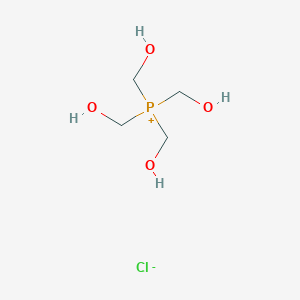
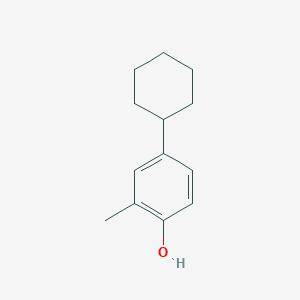
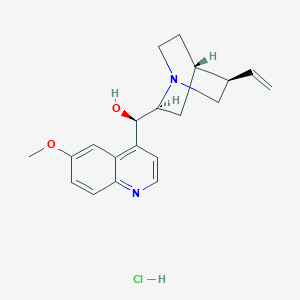
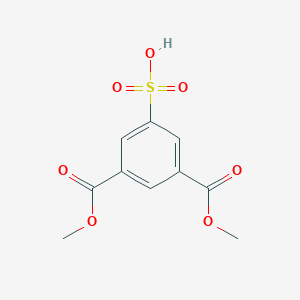
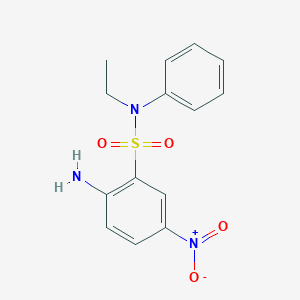
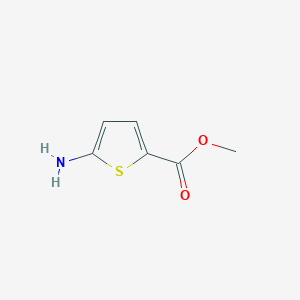
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
